1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine is an organic compound that features a brominated methoxyphenyl group attached to an azetidin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with azetidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenylmethylazetidin-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: 2-methoxyphenylmethylazetidin-3-amine.
Substitution: Various substituted azetidin-3-amines depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 1-[(5-Bromo-2-methoxyphenyl)methyl]adamantane
- 5-Bromo-2-methyl-2-pentene
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Uniqueness: 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)4-8(11)5-14-6-10(13)7-14/h2-4,10H,5-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOQCFFEYVGTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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